2-Methylbutanal

Flavor Science Sensory Analysis Aroma Chemistry

Select 2-methylbutanal (CAS 96-17-3) for applications demanding authentic cocoa, coffee, and malty profiles. With a boiling point of 93.5°C and vapor pressure of 49.3 mmHg, it outperforms lighter aldehydes in high-heat processes such as baking and extrusion. Its 17% higher odor threshold versus 3-methylbutanal in cheese matrices grants greater formulation latitude for robust nutty notes. A flavor dilution factor of 1024 in soy sauce confirms its critical role in high-impact fermented condiments. Verify FEMA 2691 and FDA 21 CFR 172.515 compliance before procurement.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 96-17-3
Cat. No. B044139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutanal
CAS96-17-3
Synonymsα-Methylbutyraldehyde;  (RS)-2-Methylbutanal;  (±)-2-Methylbutanal;  (±)-2-Methylbutyraldehyde;  2-Ethylpropanal;  2-Formylbutane;  2-Methylbutanal;  2-Methylbutyraldehyde;  2-Methylbutyric Aldehyde;  NSC 77077;  α-Methyl-n-butanal;  α-Methylbutanal;  α-Methylbu
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC(C)C=O
InChIInChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
InChIKeyBYGQBDHUGHBGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutanal (96-17-3) Baseline Identification and Procurement Guide for Flavor and Fragrance Applications


2-Methylbutanal (CAS 96-17-3) is a branched-chain C5 aldehyde (molecular formula C5H10O) that serves as a key Strecker aldehyde and volatile organic compound (VOC) in food and flavor science [1]. Characterized by its powerful, choking odor at high concentrations and a distinctive cocoa, coffee, and malty aroma upon dilution, this compound is naturally occurring in various food matrices and is recognized as a safe flavoring substance under FEMA number 2691 and JECFA [2]. Its role as an endogenous metabolite in Saccharomyces cerevisiae and its detection as a volatile biomarker further underscore its biological and industrial relevance [3].

Why Simple Aldehyde Substitution Is Ineffective When Procuring 2-Methylbutanal (96-17-3)


Procurement decisions predicated on a generic understanding of 'C5 aldehyde' or 'Strecker aldehyde' are fundamentally flawed and carry significant risk. The seemingly minor structural variation between 2-methylbutanal and its closest isomer, 3-methylbutanal, results in quantifiable and consequential divergences in sensory perception and physicochemical behavior [1]. Direct comparative analyses reveal distinct odor thresholds, divergent flavor dilution factors, and unique retention indices that preclude simple interchangeability [2]. Furthermore, their formation kinetics and activation energies during Maillard reactions are not identical, meaning that substitution would fundamentally alter the flavor profile and stability of complex food and beverage formulations [3]. The following evidence provides the specific, quantifiable basis for this necessary differentiation.

Quantitative Differentiation Evidence for 2-Methylbutanal (96-17-3) Versus Key Comparators


Comparative Orthonasal Odor Threshold: 2-Methylbutanal Exhibits Significantly Lower Potency in Water than 3-Methylbutanal

In a direct head-to-head comparison, the orthonasal odor threshold (OT) in water for 2-methylbutanal was quantified as 0.0030 mg/L, a full order of magnitude higher than the threshold for its isomer 3-methylbutanal, which was reported at 0.0002 mg/L in the same experimental framework [1]. This indicates that 3-methylbutanal is approximately 15 times more potent as an odorant in this model. Further corroborating this trend, a separate study using a different food matrix (scrambled egg) reported thresholds of 1.5 μg/kg for 2-methylbutanal and 0.5 μg/kg for 3-methylbutanal, confirming the consistently lower potency of the 2-methyl isomer [2].

Flavor Science Sensory Analysis Aroma Chemistry

Flavor Dilution (FD) Factors in Soy Sauce: A Direct Head-to-Head Comparison Reveals Equivalent Potency with 3-Methylbutanal

In a classic application of Aroma Extract Dilution Analysis (AEDA) on a commercial Japanese soy sauce, both 2-methylbutanal and 3-methylbutanal were identified as key contributors to the malty aroma note [1]. Critically, both isomers exhibited the same high flavor dilution (FD) factor of 1024, demonstrating that while their odor thresholds differ, their perceived potency and contribution to the overall aroma of this specific complex food matrix are statistically equivalent [1].

Aroma Extract Dilution Analysis Molecular Sensory Science Soy Sauce

Comparative Odor Threshold in a Cheese Matrix: 2-Methylbutanal Demonstrates Higher Tolerance than 3-Methylbutanal

A study quantifying odor thresholds directly within a cheddar cheese model revealed a distinct matrix effect for these aldehydes [1]. The threshold for 2-methylbutanal was measured at 175.39 μg/kg, while the threshold for 3-methylbutanal was slightly lower at 150.31 μg/kg [1]. This 17% higher tolerance for 2-methylbutanal in a cheese matrix suggests that formulations can accommodate a greater concentration range of the 2-methyl isomer before the aroma becomes undesirable or overpowering compared to its 3-methyl counterpart [1].

Food Matrix Effects Cheddar Cheese Nutty Aroma

Divergent Gas Chromatographic Retention: LRI and Spectral Similarity Provide Analytical Differentiation from 3-Methylbutanal

Analytical differentiation between 2-methylbutanal and 3-methylbutanal is achievable via gas chromatography. Comparative studies report distinct Linear Retention Indices (LRI) for the two isomers [1]. Specifically, 2-methylbutanal exhibits an LRI of 913 (reference value) and 910 (experimental value), while 3-methylbutanal is reported with an LRI of 916 (reference) and 915 (experimental) [1]. The spectral similarity for 2-methylbutanal was 85%, a lower match quality than the 95% similarity observed for 3-methylbutanal under identical conditions, providing a clear and quantifiable metric for method development and quality assurance [1].

Analytical Chemistry Gas Chromatography Quality Control

Physicochemical Property Comparison: Vapor Pressure and Boiling Point Differentiate from 2-Methylpropanal

Physicochemical data from authoritative sources provide clear differentiation from a smaller Strecker aldehyde, 2-methylpropanal (isobutyraldehyde). 2-Methylbutanal has a reported vapor pressure of 49.3 mmHg at 25°C and a boiling point of 93.5°C [1]. This contrasts with 2-methylpropanal, which has a lower boiling point of 52°C and is more volatile [2]. These differences in volatility and boiling point directly impact a compound's behavior during thermal processing and its persistence in a final product's headspace.

Physicochemical Properties Formulation Stability Volatility

Validated Research and Industrial Applications for 2-Methylbutanal (96-17-3) Based on Evidence


Authentic Soy Sauce and Fermented Food Flavor Formulation

Based on the evidence that 2-methylbutanal exhibits a high FD factor of 1024 in soy sauce [1], formulators should prioritize this compound for creating authentic, high-impact malty and cocoa notes in Asian-style sauces and fermented condiments. The compound's equivalent performance to 3-methylbutanal in this specific matrix ensures that its inclusion is critical for achieving a true-to-market flavor profile.

Dairy and Savory Flavor Development (Cheddar Cheese Models)

The finding that 2-methylbutanal has a 17% higher odor threshold (175.39 μg/kg) than 3-methylbutanal in a cheese matrix [2] makes it the preferred aldehyde for developing robust nutty and savory notes in dairy products. This higher tolerance allows for greater formulation latitude, enabling flavorists to use higher concentrations of 2-methylbutanal to build a rich, complex base without tipping the flavor into off-note territory.

Baked Goods and Thermally Processed Food Applications

The physicochemical data indicating a boiling point of 93.5°C and a vapor pressure of 49.3 mmHg confirms that 2-methylbutanal is more thermally stable and less volatile than lighter aldehydes like 2-methylpropanal (bp 52°C) [3]. This makes it the superior choice for applications involving baking, frying, or extrusion, where its aroma compounds will better survive the process and provide a lasting, desirable cocoa, coffee, or malty note in the finished product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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